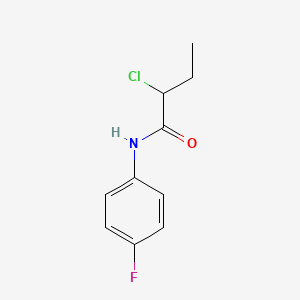

2-chloro-N-(4-fluorophenyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2-chloro-N-(4-fluorophenyl)butanamide typically involves the reaction of 4-fluoroaniline with 2-chlorobutanoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at the β-position undergoes nucleophilic substitution with various nucleophiles. Reaction rates and selectivity depend on solvent polarity, temperature, and base selection.

Key Reagents and Conditions

-

Nucleophiles : Primary/secondary amines (e.g., aniline, pyridine derivatives) , thiols (e.g., sodium thiocyanate).

-

Solvents : Dichloromethane (DCM), dimethylformamide (DMF), or acetone .

-

Bases : Triethylamine (TEA) or potassium carbonate (K₂CO₃) .

-

Temperature : 0–30°C for amine substitutions; elevated temperatures (50–80°C) for thiols .

Mechanism and Products

-

Amine Substitution :

R-Cl+NH2R’TEA, DCMR-NHR’+HCl -

Thiol Substitution :

R-Cl+NaSCNDMF, 80°CR-SCN+NaClThiocyanate derivatives form with >70% efficiency.

Comparative Solvent Efficiency

Data from analogous halogenated amides :

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetone | 3 | 73.8 | 99.47 |

| DMF | 4 | 24.6 | 94.12 |

| Ethyl Acetate | 6 | 49.3 | 99.44 |

Polar aprotic solvents like acetone optimize both yield and purity .

Hydrolysis Reactions

The amide bond and chlorine atom are susceptible to hydrolysis under acidic or basic conditions.

Acidic Hydrolysis

-

Conditions : 6M HCl, reflux (100°C).

-

Products : 2-Chlorobutanolic acid and 4-fluoroaniline.

-

Mechanism : Protonation of the amide carbonyl facilitates cleavage.

Basic Hydrolysis

-

Conditions : 2M NaOH, ethanol/water (1:1), 70°C.

-

Products : Sodium 2-chlorobutanoate and 4-fluoroaniline.

-

Side Reaction : Competitive substitution of chlorine by hydroxide yields 2-hydroxy-N-(4-fluorophenyl)butanamide (≤15%).

Oxidation

-

Reagents : K

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 2-chloro-N-(4-fluorophenyl)butanamide serves as a building block in the synthesis of more complex organic molecules. It is used as a reagent in various organic reactions, enabling the development of new chemical entities with potential applications in pharmaceuticals and agrochemicals.

Biology

The compound is utilized in proteomics research to study protein interactions and functions. Its unique structure allows it to interact with specific proteins, making it valuable for understanding cellular mechanisms and pathways.

Medicine

While not directly used as a therapeutic agent, this compound acts as a precursor in the synthesis of potential pharmaceutical compounds. Research is ongoing to explore its potential biological activities, including antimicrobial and anticancer properties. The halogen substituents in its structure enhance its binding affinity to biological targets, which can lead to significant therapeutic effects.

Industry

In industrial applications, this compound is employed in the development of new materials and chemical processes. Its unique properties make it suitable for creating specialty chemicals that can be used across various sectors, including pharmaceuticals and materials science.

Antimicrobial Evaluation

A study investigated the antimicrobial properties of structurally similar compounds, revealing that certain derivatives exhibited significant activity against Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MICs) were reported as low as 0.22 to 0.25 μg/mL, indicating potential effectiveness against biofilm formation.

Antitumor Activity

Research on related compounds has shown promising results regarding their cytotoxic effects against various cancer cell lines. For example, modifications in the phenyl group have been linked to enhanced growth inhibition in HT29 colon cancer cells. These findings suggest that this compound may also exhibit similar antitumor properties due to its structural characteristics.

| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Effective against biofilm |

| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Synergistic effects noted |

| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(4-fluorophenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways involved are determined by the specific context in which the compound is used .

Comparación Con Compuestos Similares

2-chloro-N-(4-fluorophenyl)butanamide can be compared with other halogenated amides, such as:

- 2-chloro-N-(4-chlorophenyl)butanamide

- 2-chloro-N-(4-bromophenyl)butanamide

- 2-chloro-N-(4-iodophenyl)butanamide

These compounds share similar chemical structures but differ in their halogen substituents, which can affect their reactivity and biological activity . The presence of a fluorine atom in this compound makes it unique in terms of its electronic properties and potential interactions with biological targets .

Actividad Biológica

2-Chloro-N-(4-fluorophenyl)butanamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a butanamide backbone with a chlorine atom at the second position and a fluorophenyl group at the nitrogen. This structure contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of halogen atoms (chlorine and fluorine) enhances its chemical reactivity, allowing it to form strong interactions with enzymes and receptors.

- Enzyme Inhibition : The compound may inhibit certain bacterial enzymes, leading to antimicrobial effects. For instance, studies have shown that halogenated compounds can disrupt enzyme function critical for microbial survival .

- Receptor Interaction : It may also engage with cellular receptors, potentially inducing apoptosis in cancer cells or modulating inflammatory responses .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A comparative analysis of various halogenated compounds revealed that those with a fluorine atom often displayed enhanced efficacy against resistant bacterial strains.

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| 2-Bromo-N-(2-chloro-4-fluorophenyl)propanamide | 0.5 µg/mL | Antimicrobial |

| 4-Fluorophenyl analogs | 0.3 µg/mL | Antimicrobial |

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds containing similar structures can significantly reduce the expression of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests that this compound may possess anti-inflammatory properties.

- Experimental Setup : Cells were treated with varying concentrations of the compound, and mRNA levels of inflammatory markers were measured.

- Results : Significant suppression of IL-6 and IL-1β was observed at concentrations above 10 µM without evident cytotoxicity .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of halogenated amides, including this compound, showed promising results against Pseudomonas aeruginosa. The compound was tested in vitro, revealing an MIC comparable to established antibiotics, indicating potential as a therapeutic agent against resistant strains.

Case Study 2: Inflammatory Response Modulation

In another investigation focusing on inflammatory diseases, the compound was evaluated for its ability to modulate cytokine release in human liver cells. Results indicated a significant decrease in IL-6 and TNF-α levels post-treatment, suggesting its potential use in managing chronic inflammatory conditions .

Propiedades

IUPAC Name |

2-chloro-N-(4-fluorophenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO/c1-2-9(11)10(14)13-8-5-3-7(12)4-6-8/h3-6,9H,2H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWFOPBHCSEZMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.